

# Diquas (Diquafosol) and its Impact on Tear Film Stability: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diquas*

Cat. No.: *B10828734*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of **Diquas** (diquafosol sodium) in enhancing tear film stability against other common therapeutic alternatives for dry eye disease. The information presented is supported by experimental data from clinical studies to aid in research and development decisions.

## Mechanism of Action: A Dual Approach to Tear Film Restoration

Diquafosol is a purinergic P2Y2 receptor agonist. Its therapeutic effect stems from its ability to stimulate both the aqueous and mucin components of the tear film.<sup>[1]</sup> Upon topical administration, diquafosol binds to P2Y2 receptors on conjunctival epithelial and goblet cells. This binding action triggers a signaling cascade that elevates intracellular calcium levels.<sup>[2]</sup> The increased calcium concentration leads to two primary outcomes: the secretion of fluid from conjunctival epithelial cells and the secretion of mucin from goblet cells.<sup>[1][2]</sup> This dual-action mechanism directly addresses the deficiencies in tear quantity and quality that contribute to tear film instability in dry eye disease.<sup>[1]</sup>



[Click to download full resolution via product page](#)

### Diquas Signaling Pathway.

## Quantitative Comparison of Clinical Efficacy

The following tables summarize the quantitative data from various clinical trials, comparing the effects of **Diquas** on key parameters of tear film stability and ocular surface health with other treatments.

Table 1: Change in Tear Film Breakup Time (TBUT)

| Treatment          | Baseline TBUT (seconds) | Change from Baseline (seconds)     | Duration of Study |
|--------------------|-------------------------|------------------------------------|-------------------|
| Diquafosol 3%      | 4.42 ± 0.93             | +1.63                              | 12 weeks          |
| Cyclosporine 0.05% | 4.57 ± 1.11             | +1.65                              | 12 weeks          |
| Diquafosol 3%      | Not Specified           | Significantly prolonged at 4 weeks | 4 weeks           |
| Artificial Tears   | Not Specified           | No significant change              | 4 weeks           |

Data compiled from a 2024 clinical trial comparing Diquafosol and Cyclosporine, and a 2013 study comparing Diquafosol and artificial tears.[3]

Table 2: Change in Corneal Fluorescein Staining Score

| Treatment               | Baseline Score | Change from Baseline                         | Duration of Study |
|-------------------------|----------------|----------------------------------------------|-------------------|
| Diquafosol 3%           | Not Specified  | Significantly decreased                      | 12 weeks          |
| Cyclosporine 0.05%      | Not Specified  | Significantly decreased                      | 12 weeks          |
| Diquafosol 3%           | Not Specified  | Superior improvement in rose bengal staining | 4 weeks           |
| Sodium Hyaluronate 0.1% | Not Specified  | Inferior improvement in rose bengal staining | 4 weeks           |

Data from a 2024 study and a 2012 randomized controlled trial.[3][4]

Table 3: Change in Schirmer's Test Score

| Treatment          | Baseline (mm/5 min) | Change from Baseline (mm/5 min) | Duration of Study |
|--------------------|---------------------|---------------------------------|-------------------|
| Diquafosol 3%      | $5.91 \pm 2.99$     | +1.78                           | 12 weeks          |
| Cyclosporine 0.05% | $5.68 \pm 3.59$     | +2.37                           | 12 weeks          |

Data from a 2024 clinical trial.[3]

## Experimental Protocols

### Tear Film Breakup Time (TBUT) Measurement

- A sterile fluorescein strip is moistened with a single drop of non-preserved saline.
- The lower eyelid is gently retracted, and the moistened strip is applied to the inferior tarsal conjunctiva.

- The patient is instructed to blink several times to ensure even distribution of the fluorescein dye.
- Using a slit lamp with a cobalt blue filter, the tear film is observed.
- The time in seconds from the last complete blink to the appearance of the first dry spot or tear film disruption is recorded.
- The procedure is typically repeated three times, and the average value is calculated.

## Corneal Fluorescein Staining

- Following TBUT measurement, the entire cornea is systematically scanned using the slit lamp with the cobalt blue filter.
- The cornea is divided into five regions for grading.
- The degree of punctate epithelial erosion in each region is graded using a standardized scale (e.g., Oxford Grading Scheme, 0-5 scale).
- A higher score indicates more severe ocular surface damage.

## Schirmer's Test

- The test is performed without topical anesthesia.
- A standardized sterile filter paper strip is folded at the notch and inserted into the temporal third of the lower conjunctival sac of each eye.
- The patient is instructed to close their eyes gently for 5 minutes.
- After 5 minutes, the strips are removed, and the length of the moistened area from the notch is measured in millimeters.



[Click to download full resolution via product page](#)

Generalized Experimental Workflow.

## Conclusion

The available evidence from clinical trials indicates that **Diquas** is an effective treatment for improving tear film stability in patients with dry eye disease. Its dual-action mechanism of stimulating both water and mucin secretion provides a comprehensive approach to addressing the underlying pathophysiology of the condition.<sup>[1]</sup> In comparative studies, **Diquas** has

demonstrated superiority over artificial tears and comparable efficacy to other active treatments such as cyclosporine in improving tear film breakup time and reducing ocular surface staining.

[3] It is important to note that no direct, head-to-head clinical trials comparing **Diquas** with lifitegrast were identified in the literature search. Future research should aim to fill this gap to provide a more complete picture of the comparative efficacy of available dry eye therapies.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Effects of diquaferon sodium eye drops on tear film stability in short BUT type of dry eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Comparison of the efficacy between topical diquaferon and artificial tears in the treatment of dry eye following cataract surgery: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Diquas (Diquaferon) and its Impact on Tear Film Stability: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10828734#validation-of-diquas-s-effect-on-tear-film-stability>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)